![molecular formula C29H22FN7O5S2 B2519477 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-16-8](/img/structure/B2519477.png)
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C29H22FN7O5S2 and its molecular weight is 631.66. The purity is usually 95%.
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Biological Activity
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes multiple functional groups such as fluorophenyl, thiophene, pyrazole, triazole, and carboxamide, which contribute to its diverse biological activities.
Molecular Structure and Properties
The molecular formula of the compound is C32H26F2N6O3S2, with a molecular weight of approximately 644.7 g/mol. The presence of various active moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer and Antifungal Properties
The triazole ring in the compound is notably associated with antifungal and anticancer activities. Research indicates that compounds containing triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-based compounds can inhibit the growth of human cancer cells by inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Activity
Pyrazole derivatives have been documented for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial strains and fungi. In vitro studies have demonstrated that similar pyrazole compounds exhibit activity against E. coli and Aspergillus niger, indicating that N-((5... may share these antimicrobial characteristics .
Anti-inflammatory Effects
Research has identified several pyrazole derivatives with anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Preliminary investigations into N-((5... suggest that it may also exhibit similar anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .
The mechanisms by which N-((5... exerts its biological effects are not yet fully elucidated; however, the following pathways are hypothesized based on structural analysis:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control cell proliferation and survival.
- Synergistic Effects : The combination of multiple active moieties may lead to enhanced therapeutic efficacy compared to simpler analogs .
Synthesis and Evaluation
A series of studies have synthesized related pyrazole derivatives to evaluate their biological activities. For example, one study synthesized a range of 1-acetyl-pyrazole derivatives and assessed their anti-inflammatory activity through in vitro assays . Another investigation focused on the synthesis of 1-thiocarbamoyl pyrazoles, which showed promise as monoamine oxidase B inhibitors, highlighting the diverse applications of pyrazole-containing compounds in drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrazoline derivatives that demonstrated potent antibacterial and antifungal activities . This suggests that the compound may also possess similar properties, warranting further investigation into its efficacy against various pathogens.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of triazole rings has been linked to enhanced anticancer activity due to their ability to interact with biological targets involved in cancer progression .
Drug Delivery Systems
The complex structure of this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability. Research into polymeric nanoparticles incorporating such compounds has shown promise in targeted drug delivery applications .
Case Studies
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN7O5S2/c30-19-7-5-18(6-8-19)23-15-22(25-4-2-14-43-25)34-36(23)27(38)17-44-29-33-32-26(16-31-28(39)24-3-1-13-42-24)35(29)20-9-11-21(12-10-20)37(40)41/h1-14,23H,15-17H2,(H,31,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWVVUTQWLAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN7O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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